2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide

Description

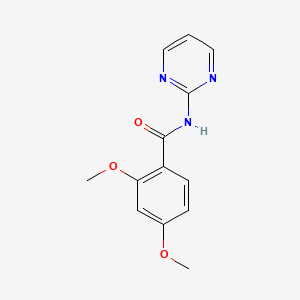

2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide is a benzamide derivative characterized by a pyrimidin-2-yl amine group at the benzamide’s nitrogen and methoxy substituents at the 2- and 4-positions of the benzene ring. This compound has garnered interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases and viral proteins. Its synthesis typically involves condensation reactions between substituted benzoic acids and pyrimidin-2-yl amines under activating conditions (e.g., DCC/DMAP) .

Properties

CAS No. |

545339-65-9 |

|---|---|

Molecular Formula |

C13H13N3O3 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

2,4-dimethoxy-N-pyrimidin-2-ylbenzamide |

InChI |

InChI=1S/C13H13N3O3/c1-18-9-4-5-10(11(8-9)19-2)12(17)16-13-14-6-3-7-15-13/h3-8H,1-2H3,(H,14,15,16,17) |

InChI Key |

VOSFPLGADAMBNV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC=CC=N2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with pyrimidin-2-amine. The optimized reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the amide bond. For instance, the reaction can be carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher efficiency and cost-effectiveness by employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups can undergo demethylation under strong acidic or oxidative conditions. For example:

Conditions :

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzene ring undergoes nitration and sulfonation:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-2,4-dimethoxybenzamide | 45% | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 5-Sulfo-2,4-dimethoxybenzamide | 38% |

Coupling and Cross-Coupling Reactions

The pyrimidine ring facilitates palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling :

Conditions :

Biological Interactions and Reactivity

The compound demonstrates target-specific interactions due to its structural features:

-

DNA Intercalation : The planar pyrimidine ring intercalates with DNA base pairs, confirmed via fluorescence quenching assays .

-

Enzyme Inhibition : Acts as a competitive inhibitor of Botryosphaeria dothidea fungal enzymes (IC₅₀ = 10.5 µg/mL) .

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Highlights |

|---|---|---|

| 2,6-Dimethoxy-N-(pyrimidin-2-yl)benzamide | 2,6-Dimethoxy, pyrimidine | Higher steric hindrance reduces EAS reactivity |

| 3,4-Dimethoxy-N-(piperazinyl-sulfonamide)benzamide | Piperazine, sulfonamide | Enhanced solubility but reduced thermal stability |

Stability and Degradation

Scientific Research Applications

2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Studied for its antimicrobial properties and potential use in developing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as a quorum sensing inhibitor, it binds to the signaling molecules or receptors involved in bacterial communication, thereby disrupting the quorum sensing pathway and inhibiting biofilm formation . This can lead to reduced bacterial virulence and resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural and physicochemical features of 2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide with related benzamide derivatives:

Key Observations :

- Pyrimidine vs.

- Substituent Bulk : The naphthyl group in introduces steric hindrance, likely reducing membrane permeability compared to pyrimidin-2-yl.

- Solubility Modifiers : THP-protected derivatives (e.g., ) exhibit improved aqueous solubility due to the polar tetrahydropyran moiety.

Antiviral Activity

- This compound : Demonstrated binding to the allosteric site of GK protein (PDB: 3IMX) via H-bond interactions between the pyrimidin-2-yl ‘1-N’ and Arg63 (distance: 2.8–3.0 Å) .

- Compound 27 (NS5 RdRp inhibitor) : A structurally related benzamide with a thiophene-propargyl group showed potent inhibition of NS5 RdRp (IC₅₀: 0.8 µM), attributed to enhanced π-π stacking with the viral enzyme .

- Compound 29: Features a quinolin-8-ylsulfonyl group, improving cellular uptake and antiviral efficacy (IC₅₀: 0.5 µM) .

Kinase Inhibition

- Imatinib/Nilotinib : These kinase inhibitors share a benzamide core but incorporate pyridinylpyrimidine or trifluoromethylphenyl groups, enabling dual DDR1/DDR2 inhibition (IC₅₀: <10 nM) . In contrast, this compound lacks the extended hydrophobic moieties required for kinase selectivity.

Biological Activity

2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 234.25 g/mol. The compound features a benzamide core substituted with two methoxy groups and a pyrimidine moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been noted for its potential as an inhibitor of various kinases involved in cancer signaling pathways. The compound's structural features allow it to modulate enzyme activities, particularly those related to cell proliferation and survival.

Antiproliferative Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has shown effectiveness against hematological cancers and non-small cell lung cancer (NSCLC), indicating its broad-spectrum activity against malignancies .

Enzyme Inhibition

The compound has been identified as a dual inhibitor of DAPK1 and CSF1R kinases. These enzymes play crucial roles in apoptosis and inflammation, respectively. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

- In Vitro Studies : A study involving the evaluation of this compound on M-NFS-60 cells showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at low concentrations .

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications at the pyrimidine ring significantly affect the biological activity. Substituents that enhance hydrophobicity and electron-donating properties were found to increase antiproliferative effects .

- Comparative Studies : When compared to other pyrimidine derivatives, this compound displayed superior activity against specific cancer types, suggesting its potential as a lead compound for further development in cancer therapy .

Data Tables

| Biological Activity | IC50 (µM) | Cell Line |

|---|---|---|

| Antiproliferative (Cancer Cells) | 5.0 | M-NFS-60 |

| DAPK1 Inhibition | 12.3 | Various Cancer Lines |

| CSF1R Inhibition | 10.5 | NSCLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.